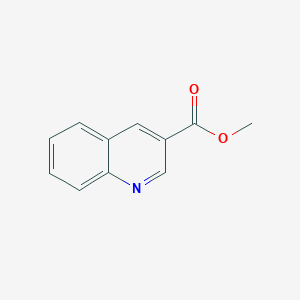

Methyl quinoline-3-carboxylate

Overview

Description

Methyl quinoline-3-carboxylate is a quinoline derivative . It is widely employed for the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and in various industrial processes . It has been synthesized by the methylation of quinoline with methanol in the presence of various zeolites in a fixed-bed reactor .

Synthesis Analysis

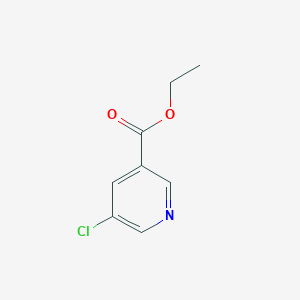

A series of new bisquinoline systems, ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate derivatives, were synthesized by the Williamson reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with 8-hydroxyquinolines in CH3CN as solvent and in the presence of K2CO3 as base .

Molecular Structure Analysis

The molecular structure of Methyl quinoline-3-carboxylate is available on PubChem . The structure of synthesized compounds was confirmed by means of elemental analysis, 1 H-NMR, 13 C-NMR, LC/MS, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Methyl quinoline-3-carboxylate is involved in various chemical reactions. For instance, a series of new bisquinoline systems, ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate derivatives, were synthesized by the Williamson reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with 8-hydroxyquinolines .

Physical And Chemical Properties Analysis

Methyl quinoline-3-carboxylate has a molecular weight of 187.2 . More detailed physical and chemical properties can be found on PubChem .

Scientific Research Applications

Green Chemistry Synthesis

Methyl quinoline-3-carboxylate derivatives are synthesized using green chemistry principles to minimize environmental impact. Techniques like microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed . This approach not only reduces hazardous waste but also improves the efficiency of chemical processes.

Medicinal Chemistry

Quinoline derivatives, including Methyl quinoline-3-carboxylate, are prominent in medicinal chemistry due to their broad spectrum of biological activities. They exhibit anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis properties . These compounds are integral to the development of new therapeutic agents.

Photocatalysis

Innovative methods for synthesizing quinoline derivatives involve photocatalysis, where compounds like Methyl quinoline-3-carboxylate are formed under UV radiation using nanostructured TiO2 photocatalysts . This technique is advantageous for its low energy requirements and potential for upscaling.

Blood Coagulation Inhibition

Methyl quinoline-3-carboxylate derivatives are used in creating hybrid molecules that act as dual inhibitors of blood coagulation factors Xa and XIa. These inhibitors are crucial for developing antithrombotic therapies with minimal impact on normal hemostasis.

Antiviral Research

Derivatives of Methyl quinoline-3-carboxylate have been studied as potent inhibitors of Hepatitis B Virus replication. Molecular docking simulations suggest these compounds can effectively interfere with the virus’s life cycle .

Organic Intermediates via Green Chemistry

Research focuses on synthesizing organic intermediates through green chemistry, utilizing Methyl quinoline-3-carboxylate. These intermediates are essential for industrial processes like nitration, bromination, and oxidation reactions .

Drug Discovery

The quinoline scaffold, including Methyl quinoline-3-carboxylate, is considered a privileged structure in drug discovery. It’s present in various FDA-approved drugs and natural products, highlighting its significance in pharmacology .

Safety And Hazards

Future Directions

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name |

methyl quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRATHCADZOYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292961 | |

| Record name | methyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl quinoline-3-carboxylate | |

CAS RN |

53951-84-1 | |

| Record name | 53951-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)